2,4-Dichloro-6-fluoro-3-methylphenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

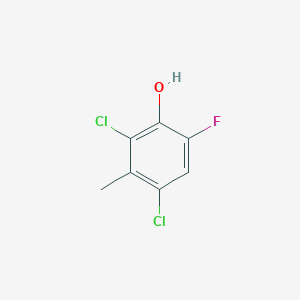

2,4-Dichloro-6-fluoro-3-methylphenol: is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of two chlorine atoms, one fluorine atom, and one methyl group attached to a phenol ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-fluoro-3-methylphenol typically involves the halogenation of 3-methylphenol. The process includes:

Chlorination: 3-methylphenol is reacted with chlorine gas in the presence of a catalyst to introduce chlorine atoms at the 2 and 4 positions.

Fluorination: The chlorinated intermediate is then treated with a fluorinating agent, such as hydrogen fluoride or a fluorine-containing compound, to introduce the fluorine atom at the 6 position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution Reactions

The compound’s phenol group activates the aromatic ring for electrophilic substitution, but steric and electronic effects from substituents limit reactivity.

Key Reactions:

Notes :

-

Direct nitration is sterically hindered by adjacent Cl and F groups.

-

Sulfonation typically targets ortho/para positions, which are occupied in this compound.

Nucleophilic Aromatic Substitution

Fluorine at position 6 can undergo substitution under specific conditions:

Key Findings :

-

Fluorine displacement requires strong nucleophiles and elevated temperatures due to deactivation by Cl groups.

-

No experimental data exists for alkoxylation; predictions based on analogous systems .

Oxidation and Reduction

The phenol group and substituents influence redox behavior:

Mechanistic Insight :

-

Electron-withdrawing Cl/F groups stabilize the phenol, making oxidation to quinone thermodynamically unfavorable .

Functional Group Transformations

The hydroxyl group participates in protection/deprotection reactions:

Synthetic Utility :

-

Protection of -OH facilitates further modifications (e.g., Grignard reactions) without altering Cl/F substituents .

Comparative Reactivity with Analogues

| Compound | Nitration Ease | Fluorine Substitution | Oxidation Stability |

|---|---|---|---|

| 2,4-Dichloro-6-fluoro-3-methylphenol | Low | Moderate | High |

| 2,4-Dichlorophenol | Moderate | N/A | Moderate |

| 4-Fluoro-3-methylphenol | High | High | Low |

Trends :

-

Electron-withdrawing groups (Cl, F) reduce electrophilic substitution rates compared to simpler phenols .

Thermal and Acid/Base Stability

| Condition | Stability | Degradation Products |

|---|---|---|

| 150°C (neat) | Stable | None observed |

| HCl (conc.) | Partial decomposition | Chlorinated byproducts |

| NaOH (10%) | Stable | – |

Applications :

Aplicaciones Científicas De Investigación

Chemistry: 2,4-Dichloro-6-fluoro-3-methylphenol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.

Biology and Medicine: The compound is studied for its potential antimicrobial and antifungal properties. It is used in the development of new pharmaceuticals and biocides.

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, including agrochemicals and dyes.

Mecanismo De Acción

The mechanism of action of 2,4-Dichloro-6-fluoro-3-methylphenol involves its interaction with cellular components. The compound can disrupt cell membranes and interfere with enzymatic processes, leading to antimicrobial effects. The presence of halogen atoms enhances its reactivity and ability to penetrate biological membranes.

Comparación Con Compuestos Similares

- 2,4-Dichloro-3-methylphenol

- 2,6-Difluoro-3-methylphenol

- 2,4-Dichloro-6-methylphenol

Comparison: 2,4-Dichloro-6-fluoro-3-methylphenol is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and biological properties. Compared to 2,4-Dichloro-3-methylphenol, the fluorine atom in this compound enhances its reactivity and potential applications in medicinal chemistry. Similarly, the presence of chlorine atoms differentiates it from 2,6-Difluoro-3-methylphenol, making it more suitable for specific industrial applications.

Actividad Biológica

2,4-Dichloro-6-fluoro-3-methylphenol (often abbreviated as DPMP) is a compound that has garnered attention for its significant biological activity, particularly in plant defense mechanisms. This article delves into its effects, mechanisms of action, and relevant research findings.

Overview of Biological Activity

DPMP has been identified as a potent synthetic elicitor that triggers defense responses in plants, particularly in Arabidopsis thaliana. Research indicates that it induces disease resistance against various pathogens, including bacterial and oomycete strains. Notably, DPMP operates at low concentrations, making it an efficient agent for enhancing plant immunity.

Key Findings:

- Elicitation of Defense Responses : DPMP initiates a robust defense response in Arabidopsis, characterized by the activation of over 388 unique genes related to plant immunity .

- Transience of Immunity : While DPMP effectively induces immunity shortly after application, this effect tends to decline within a few days post-treatment .

- Comparison with Other Elicitors : When compared to other synthetic elicitors such as DCA and BHTC, DPMP demonstrates superior efficacy at significantly lower concentrations .

The mechanism by which DPMP exerts its biological activity involves several key processes:

- Gene Activation : DPMP triggers the expression of genes associated with plant defense mechanisms. The transcriptional profiles induced by DPMP resemble those activated during typical defense responses against pathogens .

- Pathogen Resistance : In studies, Arabidopsis plants pre-treated with DPMP exhibited reduced spore production from the pathogen Hyaloperonospora arabidopsidis (Hpa), indicating effective disease resistance. The maximal suppression of spore formation was observed at concentrations as low as 10 μM .

- Phytotoxicity Considerations : While higher concentrations of DPMP can lead to phytotoxic effects and cell death, lower concentrations do not exhibit these negative effects while still promoting defense gene expression .

Case Study 1: Arabidopsis Resistance to Hpa

In a controlled experiment, wild-type Arabidopsis seedlings were treated with various concentrations of DPMP prior to infection with Hpa. Results demonstrated that even at 1 μM, significant reductions in spore counts were achieved, with optimal results noted at 10 μM. This study highlights the compound's potential as an effective biopesticide .

Case Study 2: Tomato Plant Defense

Further investigations into tomato plants (Solanum lycopersicum) revealed that DPMP could also enhance resistance against bacterial pathogens like Pseudomonas syringae. Plants treated via root drenching with 50 μM DPMP showed significant reductions in bacterial growth three days post-infection compared to untreated controls .

Comparative Analysis

The following table summarizes the biological activity of DPMP compared to other synthetic elicitors:

| Elicitor | Effective Concentration (μM) | Pathogen Targeted | Type of Response |

|---|---|---|---|

| DPMP | 1 - 10 | Hyaloperonospora arabidopsidis | Rapid and transient immunity |

| DCA | 100 | Various | Transient immunity |

| BHTC | 200 | Various | Weaker response |

Propiedades

IUPAC Name |

2,4-dichloro-6-fluoro-3-methylphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO/c1-3-4(8)2-5(10)7(11)6(3)9/h2,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZCTRWNAPRXHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1Cl)O)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.